Imofinostat

Description

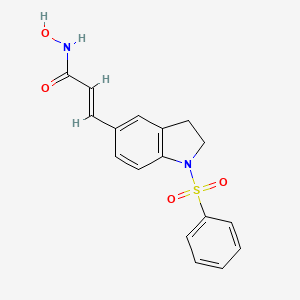

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2,(H,18,20)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTIFSBCGGAZDB-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=C1C=C(C=C2)/C=C/C(=O)NO)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338320-94-7 | |

| Record name | 3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338320947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-(BENZENESULFONYL)-2,3-DIHYDRO-1H-INDOL-5-YL)-N-HYDROXYACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T65L58FI65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Imofinostat in B-cell Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imofinostat (also known as MPT0E028) is a novel, pan-histone deacetylase (HDAC) inhibitor with potent activity against Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1] Developed initially by National Taiwan University and currently under clinical investigation by Formosa Pharmaceuticals, Inc., and AnBogen Therapeutics, Inc., this compound is in Phase 1 clinical trials for various malignancies, including solid tumors and metastatic colorectal carcinoma.[1] While extensive data on its specific effects in B-cell lymphoma are not yet publicly available, its mechanism of action can be extrapolated from its function as a pan-HDAC inhibitor and the established role of this class of drugs in hematological malignancies.

This document outlines the core mechanism of action of this compound, its postulated effects on key signaling pathways in B-cell lymphoma, and provides detailed experimental protocols for its investigation.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of action of this compound is the inhibition of histone deacetylases. In normal cellular function, HDACs and histone acetyltransferases (HATs) work in opposition to regulate the acetylation state of lysine residues on histone tails. Deacetylation by HDACs leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.

By inhibiting HDACs, this compound prevents the removal of acetyl groups from histones. This leads to an accumulation of acetylated histones, resulting in a more relaxed, open chromatin structure (euchromatin). This "epigenetic reprogramming" allows for the transcription of previously silenced genes, including tumor suppressor genes.

Caption: General mechanism of HDAC inhibition by this compound.

Postulated Mechanism of Action in B-cell Lymphoma

Based on the known effects of other HDAC inhibitors in lymphoma, this compound is expected to exert its anti-tumor effects through several key mechanisms: induction of cell cycle arrest, promotion of apoptosis, and modulation of critical signaling pathways. The re-expression of tumor suppressor genes, such as CDKN1A (p21), is a central event that triggers these downstream effects.

Induction of Cell Cycle Arrest

HDAC inhibitors are known to induce cell cycle arrest, primarily at the G1/S or G2/M checkpoints. A key mediator of this effect is the tumor suppressor protein p21 (also known as WAF1/CIP1). The gene encoding p21, CDKN1A, is often silenced in cancers. By promoting histone acetylation at the CDKN1A promoter, this compound is expected to increase p21 expression. p21 then inhibits cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, leading to cell cycle arrest.

Caption: this compound-induced cell cycle arrest via p21 expression.

Induction of Apoptosis

This compound is also postulated to induce apoptosis (programmed cell death) in B-cell lymphoma cells through both intrinsic and extrinsic pathways. This is achieved by altering the expression of pro- and anti-apoptotic proteins.

-

Intrinsic Pathway: Increased expression of pro-apoptotic proteins (e.g., Bim, Bax) and decreased expression of anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.

-

Extrinsic Pathway: Upregulation of death receptors (e.g., FAS) and their ligands, leading to the activation of caspase-8.

Caption: Apoptosis induction pathways activated by this compound.

Modulation of Key B-cell Lymphoma Signaling Pathways

HDACs regulate the activity of non-histone proteins, including key transcription factors that are often dysregulated in B-cell lymphomas.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is constitutively active in many B-cell lymphomas, promoting cell survival and proliferation. HDACs are known to deacetylate and activate components of this pathway. By inhibiting HDACs, this compound can lead to the inactivation of the NF-κB pathway, reducing the expression of its downstream anti-apoptotic target genes.

-

PI3K/AKT Pathway: The PI3K/AKT pathway is another critical survival pathway in B-cell malignancies.[2] While the direct effects of this compound on this pathway are yet to be fully elucidated, cross-talk between HDACs and the PI3K/AKT pathway is well-documented. HDAC inhibition can lead to the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway.

Quantitative Data

As this compound is in early-phase clinical development, extensive quantitative data, particularly for B-cell lymphoma, is limited. The following table summarizes available preclinical data from studies in other cancer types.

| Parameter | Cell Line(s) | Value | Study Context |

| IC50 (HDAC Inhibition) | - | Not specified | Pan-HDAC inhibitor (HDAC1, 2, 3) |

| Effect on Protein Expression | Human Lung Fibroblasts (WI-38) | Concentration-dependent inhibition of CTGF expression | Anti-fibrotic effects |

| Synergistic Effect | Pancreatic Cancer Cells (K-Ras mutated and wild-type) | Synergistic suppression of cell viability with MEK inhibitors | Combination therapy for pancreatic cancer |

Data derived from preclinical studies not specific to B-cell lymphoma.

Experimental Protocols

The following protocols describe standard methodologies to investigate the mechanism of action of this compound in B-cell lymphoma cell lines (e.g., SUDHL-4, Toledo, Raji).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on B-cell lymphoma cell lines and calculate the half-maximal inhibitory concentration (IC50).

Methodology:

-

Seed B-cell lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Treat B-cell lymphoma cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To detect changes in the expression and post-translational modification of key proteins involved in this compound's mechanism of action.

Methodology:

-

Treat cells with this compound for various time points (e.g., 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

HDAC Inhibition Marker: Acetyl-Histone H3, Acetyl-α-tubulin.

-

Cell Cycle: p21, Cyclin D1, CDK4.

-

Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

-

Signaling Pathways: p-AKT, AKT, p-IκBα, IκBα.

-

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Workflow for investigating this compound's mechanism of action.

Conclusion and Future Directions

This compound is a promising novel pan-HDAC inhibitor currently in early-stage clinical development. Its core mechanism involves the induction of histone hyperacetylation, leading to the re-expression of silenced tumor suppressor genes. In the context of B-cell lymphoma, this is expected to translate into potent anti-proliferative and pro-apoptotic effects through the induction of cell cycle arrest and modulation of key survival pathways like NF-κB and PI3K/AKT.

Future preclinical research should focus on validating these postulated mechanisms in a broad panel of B-cell lymphoma subtypes, including Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL). Investigating the synergistic potential of this compound with other targeted agents, such as BTK inhibitors or Bcl-2 inhibitors, could provide a rationale for future combination therapies. As clinical data becomes available, correlating molecular responses with clinical outcomes will be crucial to identifying patient populations most likely to benefit from this therapeutic approach.

References

Imofinostat (ABT-301): A Technical Overview of a Novel Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imofinostat (ABT-301), also known as MPT0E028, is a potent and selective, orally active histone deacetylase (HDAC) inhibitor. It has demonstrated significant antitumor activity in a range of preclinical cancer models, including colorectal cancer, B-cell lymphoma, non-small cell lung carcinoma, and pancreatic cancer. Its mechanism of action involves the inhibition of class I and IIb HDAC enzymes, leading to hyperacetylation of histones and other proteins, which in turn induces cell cycle arrest, apoptosis, and modulation of the tumor microenvironment. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical data, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is chemically described as (E)-3-(1-(phenylsulfonyl)indolin-5-yl)-N-hydroxyacrylamide. Its chemical structure and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | (2E)-3-[1-(benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl]-N-hydroxyprop-2-enamide |

| Synonyms | ABT-301, MPT0E028, TMU-C-0012 |

| Molecular Formula | C₁₇H₁₆N₂O₄S |

| Molecular Weight | 344.39 g/mol |

| CAS Number | 1338320-94-7 |

| SMILES | O=C(NO)/C=C/c1cc2c(cc1)N(S(=O)(=O)c1ccccc1)CC2 |

| InChI Key | MGTIFSBCGGAZDB-VQHVLOKHSA-N |

Synthesis Overview

The synthesis of this compound involves a multi-step process starting from commercially available indole-5-carboxaldehyde. A general synthetic scheme is outlined below, based on the synthesis of similar 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles.

Mechanism of Action

This compound is a selective inhibitor of histone deacetylases (HDACs), with potent activity against HDAC1, HDAC2, and HDAC6.[1][2] The inhibition of these enzymes leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. Beyond histone modification, this compound also affects the acetylation status of non-histone proteins, including α-tubulin.

A key aspect of this compound's mechanism is its ability to reduce the phosphorylation of Akt, a central protein in a signaling pathway that promotes cell survival and proliferation.[1][2] By inhibiting Akt phosphorylation, this compound promotes apoptosis in cancer cells.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against several HDAC enzymes and exhibits broad-spectrum antiproliferative effects against various human cancer cell lines.

Table 1: HDAC Enzyme Inhibition [1][2]

| HDAC Isoform | IC₅₀ (nM) |

| HDAC1 | 53.0 |

| HDAC2 | 106.2 |

| HDAC6 | 29.5 |

| HDAC8 | 2500 |

| HDAC4 | >10000 |

Table 2: Antiproliferative Activity (GI₅₀, µM)

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HCT116 | Colorectal Cancer | Concentration-dependent inhibition |

| Ramos | B-cell Lymphoma | Significant inhibition at 0.3-100 µM |

| BJAB | B-cell Lymphoma | Significant inhibition at 0.3-100 µM |

| AsPC-1 | Pancreatic Cancer | Data not specified |

| A549 | Non-small Cell Lung Carcinoma | Data not specified |

In Vivo Activity

Oral administration of this compound has been shown to inhibit tumor growth and prolong survival in various xenograft models.

Table 3: In Vivo Antitumor Efficacy [1]

| Cancer Model | Dosing Regimen | Key Findings |

| HCT116 Xenograft | 50-200 mg/kg, p.o., daily for 15 days | Dose-dependent tumor growth inhibition. Complete regression in some mice at 200 mg/kg. |

| BJAB Xenograft | 50-200 mg/kg, p.o., daily for 31 days | Dose-dependent tumor growth inhibition. Increased caspase 3 and PARP activation. |

| Ramos Xenograft | 100 mg/kg, p.o., daily | Significantly prolonged survival. |

| AsPC-1 Xenograft | 25 mg/kg, p.o., daily | Significant reduction in tumor volume. Increased cleaved caspase-3. |

Experimental Protocols

HDAC Inhibition Assay (Fluorometric)

This protocol provides a general framework for determining the IC₅₀ of this compound against specific HDAC enzymes.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound. Dilute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC6) in the assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted HDAC enzyme to each well. Add the various concentrations of this compound or vehicle control. Incubate at 37°C for 15 minutes.

-

Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Fluor-de-Lys®). Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Signal Development: Stop the reaction by adding a developer solution. Incubate at room temperature for 15 minutes to allow the fluorescent signal to develop.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the antiproliferative effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value.

Western Blot for Akt Phosphorylation

This protocol describes the assessment of this compound's effect on the Akt signaling pathway.

Methodology:

-

Cell Lysis: Treat cancer cells with this compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) or total Akt overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated Akt to total Akt.

Modulation of the Tumor Microenvironment

Preclinical studies indicate that this compound can modulate the tumor microenvironment by promoting the infiltration and activity of CD8+ cytotoxic T cells and inhibiting myeloid-derived suppressor cells (MDSCs). This suggests a potential for combination therapy with immune checkpoint inhibitors. A Phase I/II clinical trial (NCT05232127) is evaluating this compound in combination with tislelizumab (a PD-1 inhibitor) and bevacizumab (a VEGF inhibitor) for metastatic colorectal cancer.

Conclusion

This compound (ABT-301) is a promising, orally available HDAC inhibitor with a well-defined chemical structure and a multi-faceted mechanism of action. Its potent in vitro and in vivo antitumor activities, coupled with its ability to modulate the Akt signaling pathway and the tumor microenvironment, position it as a strong candidate for further clinical development, both as a monotherapy and in combination with other anticancer agents. The detailed technical information and protocols provided in this guide are intended to support ongoing and future research into this novel therapeutic agent.

References

Imofinostat (MPT0E028): A Technical Whitepaper on its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imofinostat (MPT0E028) is a novel, orally active pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant potential as an anticancer agent in a range of preclinical studies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The document includes a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of the compound's signaling pathways and experimental workflows.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1] In various cancers, the dysregulation of HDAC activity contributes to tumor growth and survival.[1] Consequently, HDAC inhibitors have emerged as a promising class of anticancer therapeutics.[2]

This compound (MPT0E028), a novel N-hydroxyacrylamide-derived compound, was developed by Professor Jing-Ping Liou's research group at Taipei Medical University.[3][4] It has been identified as a potent pan-HDAC inhibitor with a dual mechanism of action that also involves the Akt signaling pathway.[5][6] Preclinical studies have demonstrated its broad-spectrum antitumor activity in both solid and hematological malignancies, including colorectal cancer, B-cell lymphoma, non-small cell lung cancer, and pancreatic cancer.[7][8] This whitepaper will detail the key preclinical findings and methodologies related to the discovery and development of this compound.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism of action: the inhibition of histone deacetylases and the modulation of the Akt signaling pathway.[5]

Histone Deacetylase (HDAC) Inhibition

This compound is a potent inhibitor of multiple HDAC isoforms, primarily targeting class I and class IIb HDACs.[7][9] By inhibiting these enzymes, this compound leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes that are often silenced in cancer cells, leading to cell cycle arrest, differentiation, and apoptosis.[1][3] Furthermore, the acetylation of non-histone proteins, such as α-tubulin, is also enhanced by this compound, which can disrupt microtubule function and contribute to its anticancer effects.[3]

Akt Signaling Pathway Inhibition

In addition to its activity as an HDAC inhibitor, this compound has been shown to possess a direct inhibitory effect on the Akt signaling pathway.[5] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature of many cancers. This compound has been observed to reduce the phosphorylation of Akt, thereby deactivating this pro-survival pathway and further promoting apoptosis in cancer cells.[5][7]

Signaling Pathway of this compound's Anticancer Activity

Caption: Signaling pathway of this compound (MPT0E028).

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound from various preclinical studies.

In Vitro HDAC Inhibitory Activity

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 53.0 | [7] |

| HDAC2 | 106.2 | [7] |

| HDAC6 | 29.5 | [7] |

| HDAC8 | 2500 | [7] |

| HDAC4 | >10,000 | [7] |

| Nuclear HDAC (HeLa) | 11.1 ± 2.8 | [6] |

| Nuclear HDAC (HCT116) | 4430 ± 500 | [6] |

In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 0.09 ± 0.004 | [2] |

| Ramos | B-cell Lymphoma | 0.65 ± 0.1 | [5] |

| BJAB | B-cell Lymphoma | 1.45 ± 0.5 | [5] |

| MDA-MB-231 | Breast Cancer | 0.19 ± 0.04 | [2] |

| NCI-ADR/RES | Ovarian Cancer | 0.14 ± 0.02 | [2] |

| HUVEC | Normal Endothelial | > 30 | [5] |

In Vivo Antitumor Efficacy

| Xenograft Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| BJAB | MPT0E028 | 200 mg/kg, p.o., qd | 40.4% | [5] |

| HCT116 | MPT0E028 | 50-200 mg/kg, p.o., qd | Dose-dependent | [7] |

| Ramos | MPT0E028 | 100 mg/kg, p.o., qd | Significantly prolonged survival | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this whitepaper are provided below.

Cell Proliferation Assay (SRB Assay)

Workflow for SRB Assay

Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Drug Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) and incubated for 48-72 hours.

-

Fixation: The culture medium is removed, and cells are fixed by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Washing: The plates are washed five times with slow-running tap water to remove TCA and excess medium. Plates are then air-dried.

-

Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.

-

Removal of Unbound Dye: The plates are washed four times with 1% (v/v) acetic acid to remove unbound SRB dye. Plates are then air-dried.

-

Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

-

Absorbance Reading: The absorbance is measured at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Western Blot Analysis

-

Cell Lysis: Cells treated with this compound or vehicle are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

Gel Electrophoresis: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE on polyacrylamide gels.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., acetylated-H3, acetylated-α-tubulin, total Akt, phospho-Akt, PARP, caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Cells are treated with this compound for the desired time, then harvested by trypsinization.

-

Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis), are quantified using appropriate software.

In Vivo Xenograft Tumor Model

-

Animal Model: Athymic nude mice or severe combined immunodeficient (SCID) mice are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

-

Tumor Cell Implantation: A suspension of human cancer cells (e.g., HCT116 or BJAB) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.

-

Drug Administration: this compound is administered orally (p.o.) via gavage at specified doses (e.g., 50, 100, or 200 mg/kg) daily for a defined period. The control group receives the vehicle.

-

Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition (TGI) is calculated, and in some studies, survival is the primary endpoint.

Clinical Development

This compound has completed Phase 1 clinical trials in patients with advanced solid tumors.[3] These trials were designed to evaluate the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of orally administered this compound.[3][8] The results of these early-phase trials will be crucial in guiding the future clinical development of this promising anticancer agent.

Conclusion

This compound (MPT0E028) is a novel and potent pan-HDAC inhibitor with a dual mechanism of action that also involves the inhibition of the Akt signaling pathway. Extensive preclinical studies have demonstrated its significant in vitro and in vivo antitumor activity across a range of cancer types, with a favorable safety profile in animal models. The data presented in this technical whitepaper underscore the potential of this compound as a promising therapeutic candidate for the treatment of various malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety in cancer patients.

References

- 1. cancer.wisc.edu [cancer.wisc.edu]

- 2. Novel oral histone deacetylase inhibitor, MPT0E028, displays potent growth-inhibitory activity against human B-cell lymphoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. content.abcam.com [content.abcam.com]

- 5. Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor, in Human Colorectal Cancer HCT116 Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer activity of MPT0E028, a novel potent histone deacetylase inhibitor, in human colorectal cancer HCT116 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Effects of Vorinostat on Cancer Cell Lines: A Technical Guide

Disclaimer: The user's query for "Imofinostat" yielded no specific results. Based on the similarity in name and the context of cancer research, this document will proceed under the assumption that the intended compound was Vorinostat , a well-documented histone deacetylase (HDAC) inhibitor.

This technical guide provides an in-depth overview of the in-vitro effects of Vorinostat on various cancer cell lines, designed for researchers, scientists, and drug development professionals. The information is compiled from a review of preclinical studies.

Core Mechanism of Action

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent inhibitor of histone deacetylase (HDAC) enzymes.[1] Specifically, it targets both class I and class II HDACs.[1] HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[2] By inhibiting HDACs, Vorinostat induces the accumulation of acetylated histones and other non-histone proteins.[1] This leads to an alteration in the transcription of a subset of genes (approximately 2-5% of expressed genes), ultimately resulting in various cellular effects that contribute to its anti-cancer activity.[1]

Data Presentation: Anti-proliferative Activity of Vorinostat

Vorinostat has been demonstrated to inhibit the proliferation of a wide array of cancer cell lines in vitro. The concentration required to achieve a 50% inhibition of cell growth (IC50) varies across different cancer types and even among cell lines of the same tumor type.

| Cancer Type | Cell Line(s) | Reported IC50 / Effective Concentration | Reference |

| Cutaneous T-cell Lymphoma (CTCL) | Various | Not specified, but is an approved treatment. | [3] |

| Breast Cancer | MCF-7 | IC50 of 14 µg/mL (as a suspension) and 5.3 µg/mL (in a nanoemulsion formulation). | [4] |

| Cervical Cancer | HeLa | IC50 of 20 µg/mL (as a suspension) and 11.3 µg/mL (in a nanoemulsion formulation). | [4] |

| Colon Cancer | HCT8, HT29 | Effective concentrations for apoptosis induction in combination studies were 2.5 µM. | [5] |

| Various Cancers | Lymphoma, Myeloma, Leukemia, Non-small cell lung carcinoma | Growth inhibition by 50% at concentrations ranging from approximately 0.5 to 10 µM. | [1] |

Key In-vitro Effects and Experimental Protocols

Vorinostat exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy.

Induction of Apoptosis

Vorinostat is a potent inducer of apoptosis in cancer cells. Studies have shown that it can activate both intrinsic and extrinsic apoptotic pathways.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

-

Cell Culture and Treatment: Plate cancer cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of Vorinostat or vehicle control for the specified duration (e.g., 24, 48 hours).

-

Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with ice-cold Phosphate Buffered Saline (PBS) and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.

-

Staining: Wash the cell pellet with cold PBS and then resuspend in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Arrest

A common effect of Vorinostat on cancer cells is the induction of cell cycle arrest, primarily at the G1 and/or G2/M phases.[6] This prevents the cancer cells from progressing through the cell division cycle.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with Vorinostat as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and then fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Modulation of Autophagy

Vorinostat has a complex role in autophagy, a cellular process of self-digestion. In some contexts, it can induce autophagic cell death.[2] In other scenarios, autophagy can act as a survival mechanism against Vorinostat-induced stress, and inhibiting autophagy can enhance its apoptotic effects.[5]

Experimental Protocol: Western Blotting for Autophagy Markers (LC3-II and Beclin-1)

-

Cell Lysis: Following treatment with Vorinostat, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against LC3 and Beclin-1 overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the ratio of LC3-II to LC3-I and the expression level of Beclin-1 are indicative of autophagy induction.

Signaling Pathways Modulated by Vorinostat

The anti-cancer effects of Vorinostat are mediated through the modulation of several key signaling pathways.

Apoptosis Signaling Pathway

Vorinostat induces apoptosis through the regulation of pro- and anti-apoptotic proteins. This can involve the upregulation of Bax and the downregulation of Bcl-2, leading to the activation of caspases.[2]

Caption: Vorinostat-induced apoptosis signaling pathway.

Cell Cycle Regulation Pathway

Vorinostat can induce cell cycle arrest by affecting the expression of key cell cycle regulatory proteins, such as p21.

Caption: Vorinostat-mediated cell cycle arrest pathway.

Autophagy Signaling Pathway

Vorinostat can induce autophagy through the hyperactivation of the PIK3C3/VPS34–BECN1 complex.[2]

Caption: Vorinostat-induced autophagy signaling pathway.

Experimental Workflow Overview

The following diagram illustrates a general workflow for investigating the in-vitro effects of Vorinostat on cancer cell lines.

Caption: General experimental workflow for in-vitro studies.

References

- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vorinostat in autophagic cell death: a critical insight into autophagy-mediated, -associated and -dependent cell death for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Combination Effects of Vorinostat and Silver Nanoparticles Targeting Angiogenesis, Oxidative Stress, and Inflammation: An In Vitro Study [jmchemsci.com]

- 4. An in Vitro Study on Anticancer Efficacy of Capecitabine- and Vorinostat-incorporated Self-nanoemulsions [jbpe.sums.ac.ir]

- 5. Autophagy inhibition enhances vorinostat-induced apoptosis via ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Panobinostat induces apoptosis via production of reactive oxygen species and synergizes with topoisomerase inhibitors in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of an Angiogenesis Inhibitor: An In-Depth Technical Review of IM862 (Imofinostat)

Disclaimer: Publicly available information on a compound specifically named "Imofinostat" is limited. However, research on a dipeptide agent, IM862 , with anti-angiogenic properties, is available and may be relevant. This document summarizes the preclinical findings for IM862, which has been identified in some contexts as this compound. The following data and protocols are based on the available scientific literature for IM862.

This technical guide provides a comprehensive overview of the preclinical studies conducted on the anti-angiogenic agent IM862 in various animal models. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the compound's mechanism of action, efficacy, and experimental validation.

Core Data Summary

The preclinical development of IM862 focused on its anti-angiogenic and anti-tumor properties. The following tables summarize the key qualitative and quantitative findings from these studies.

Table 1: Summary of Preclinical Efficacy Studies of IM862

| Animal Model | Experiment Type | Key Findings | Reference |

| Chick Embryo | Chorioallantoic Membrane (CAM) Assay | Inhibition of angiogenesis. | [1] |

| Murine Models | Xenograft Tumor Models | Inhibition of tumor growth. | [1] |

| Murine Models | Combination Therapy Models | Synergistic effect with low-dose chemotherapy. | [2] |

Table 2: Proposed Mechanism of Action of IM862

| Molecular Target/Process | Effect of IM862 | Evidence | Reference |

| Vascular Endothelial Growth Factor (VEGF) | Inhibition of production. | Preclinical studies. | [1] |

| Natural Killer (NK) Cell Function | Activation. | Preclinical studies. | [1] |

| Angiogenesis | Inhibition. | Chorioallantoic membrane assays. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of IM862.

Chorioallantoic Membrane (CAM) Assay for Angiogenesis

Objective: To assess the anti-angiogenic potential of IM862 in a living biological system.

Methodology:

-

Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the chorioallantoic membrane.

-

A small window is created in the eggshell to expose the CAM.

-

A sterile filter paper disc or a carrier vehicle containing IM862 at various concentrations is placed on the CAM.

-

A control group with a vehicle-only application is run in parallel.

-

The eggs are re-sealed and incubated for a further 48-72 hours.

-

The CAM is then examined under a stereomicroscope to assess the degree of blood vessel formation around the application site.

-

The inhibition of angiogenesis is quantified by measuring the avascular zone or by counting the number of blood vessel branch points.

Murine Xenograft Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of IM862.

Methodology:

-

Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.

-

A suspension of human tumor cells is injected subcutaneously or orthotopically into the mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are then randomized into treatment and control groups.

-

The treatment group receives IM862, typically administered systemically (e.g., intraperitoneally or orally), at a predetermined dose and schedule.

-

The control group receives a vehicle control.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Further analysis, such as histology and biomarker assessment, may be performed on the tumor tissue.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of IM862 and a typical experimental workflow for its preclinical evaluation.

Caption: Proposed Mechanism of Action of IM862.

Caption: General Preclinical Evaluation Workflow for IM862.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Imofinostat (MPT0E028)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imofinostat (also known as MPT0E028) is a novel, orally active pan-histone deacetylase (HDAC) inhibitor with demonstrated potent anti-tumor activity in a range of preclinical cancer models. By targeting multiple HDAC enzymes, primarily HDAC1, HDAC2, and HDAC6, this compound modulates the acetylation status of both histone and non-histone proteins, leading to the regulation of gene expression, induction of cell cycle arrest, and apoptosis. This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data on this compound, detailed experimental methodologies, and a visual representation of its core signaling pathways to support ongoing research and drug development efforts.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins. Their overexpression or aberrant activity is frequently observed in various malignancies, making them a validated target for cancer therapy. This compound is a hydroxamic acid-based compound that has emerged as a promising pan-HDAC inhibitor. Preclinical studies have highlighted its efficacy in colorectal cancer, B-cell lymphoma, and other cancer types, demonstrating a favorable profile compared to other HDAC inhibitors like Vorinostat (SAHA).[1][2] This document synthesizes the key findings related to its mechanism, potency, and in vivo activity.

Pharmacodynamics

The pharmacodynamic properties of this compound underscore its function as a potent anti-cancer agent, primarily through the inhibition of HDAC enzymes and modulation of key cellular signaling pathways.

Mechanism of Action

This compound exerts its biological effects by inhibiting the activity of Class I and Class IIb histone deacetylases. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and altered gene transcription.[2] Furthermore, this compound affects the acetylation of non-histone proteins, such as α-tubulin, and uniquely possesses the ability to directly target the Akt signaling pathway, contributing to its pro-apoptotic effects.[1][2]

Target Profile and In Vitro Potency

This compound has been characterized as a potent inhibitor of specific HDAC isoforms and demonstrates significant growth-inhibitory effects across a variety of human cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound (MPT0E028) against HDAC Enzymes

| Target Enzyme | IC50 (nM) | Assay System | Reference |

|---|---|---|---|

| HDAC1 | 53.0 | Recombinant Human HDAC1 | [3] |

| HDAC2 | 106.2 | Recombinant Human HDAC2 | [3] |

| HDAC6 | 29.5 | Recombinant Human HDAC6 | [3] |

| HDAC8 | 2,500 | Recombinant Human HDAC8 | [2] |

| HDAC4 | >10,000 | Recombinant Human HDAC4 | [2] |

| Nuclear HDACs (HeLa) | 11.1 | HeLa cell nuclear extract | [3] |

| Nuclear HDACs (HCT116) | 4,430 | HCT116 cell extract |[3] |

Table 2: In Vitro Anti-proliferative Activity of this compound (MPT0E028) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Assay Type | Reference |

|---|---|---|---|---|

| HCT116 | Colorectal Carcinoma | 0.09 ± 0.004 | SRB | [1] |

| Ramos | Burkitt's Lymphoma | 0.65 ± 0.1 | MTT | [2] |

| BJAB | Burkitt's Lymphoma | 1.45 ± 0.5 | MTT | [2] |

| MDA-MB-231 | Breast Adenocarcinoma | 0.19 ± 0.04 | SRB | [1] |

| NCI-ADR/RES | Ovarian (Doxorubicin-resistant) | 0.14 ± 0.02 | SRB | [1] |

| HUVEC | Normal (Endothelial) | >30 | MTT |[2] |

Signaling Pathways

This compound modulates several critical signaling pathways involved in cell survival, proliferation, and fibrosis. Its dual-action on both HDACs and the PI3K/Akt pathway is a distinguishing feature.

-

HDAC Inhibition and Apoptosis Induction: By inhibiting HDACs, this compound increases the acetylation of histone H3 and non-histone proteins like α-tubulin. This leads to the upregulation of pro-apoptotic genes and the induction of apoptosis, confirmed by the cleavage of caspases (3, 6, 7, 8, 9) and PARP.[1][2]

-

PI3K/Akt Pathway Inhibition: this compound directly targets and reduces the phosphorylation of Akt, a key kinase in a major cell survival pathway. This action is independent of its HDAC inhibitory effects and contributes significantly to its ability to induce apoptosis in cancer cells.[2]

-

TGF-β and MAPK Pathway Modulation: In the context of fibrosis, this compound has been shown to inhibit the TGF-β signaling pathway. It suppresses the expression of fibrogenic proteins by inhibiting the phosphorylation of key downstream mediators, including SMAD3 and MAP kinases (JNK, p38, and ERK).

Pharmacokinetics

Preclinical Data

While comprehensive human pharmacokinetic data for this compound is not publicly available, preclinical studies confirm its oral activity. In vivo animal model experiments have demonstrated that oral administration of this compound at doses ranging from 50 to 200 mg/kg is effective in suppressing tumor growth.[2] These studies indicate sufficient oral bioavailability to achieve therapeutic concentrations in target tissues.

Clinical Data

A Phase I, first-in-human, dose-seeking study was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of orally administered this compound in subjects with advanced solid malignancies.[4] However, the detailed quantitative results from this study, including parameters such as Cmax, Tmax, AUC, elimination half-life, clearance, and bioavailability in humans, have not been published in the reviewed literature.

In Vivo Anti-Tumor Activity

This compound has demonstrated significant single-agent, dose-dependent anti-tumor efficacy in multiple mouse xenograft models.

Table 3: In Vivo Efficacy of Orally Administered this compound (MPT0E028) in Xenograft Models

| Cancer Type | Cell Line | Dosing Regimen | Outcome | Reference |

|---|---|---|---|---|

| Colorectal Cancer | HCT116 | 50-200 mg/kg, q.d., p.o. | Dose-dependent tumor growth inhibition. | [3] |

| B-cell Lymphoma | Ramos | 50-200 mg/kg, q.d., p.o. | Prolonged survival rate of tumor-bearing mice. | [2] |

| B-cell Lymphoma | BJAB | 100-200 mg/kg, q.d., p.o. | Dose-dependent tumor growth inhibition. |[2] |

Experimental Protocols

The following section provides detailed methodologies for key experiments used in the evaluation of this compound.

Cell Viability and Cytotoxicity Assay (MTT-Based)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, serving as an indicator of cell viability.

-

Cell Plating: Seed cells (e.g., Ramos, BJAB) in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0.1 to 30 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Histone Acetylation and Signaling Proteins

This protocol is used to detect changes in protein levels and post-translational modifications, such as acetylation and phosphorylation, following treatment with this compound.

-

Cell Lysis: Treat cells with this compound for the specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel (e.g., 12-15% for histones, 10% for larger proteins).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetyl-Histone H3, anti-p-Akt, anti-cleaved-PARP) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or total histone H3.

In Vivo Xenograft Tumor Model

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in vivo.

-

Cell Preparation: Human cancer cells (e.g., HCT116) are cultured and harvested during the exponential growth phase.

-

Animal Model: Female athymic nude mice (4-6 weeks old) are used.

-

Tumor Inoculation: A suspension of 2-5 x 10⁶ cells in 100 µL of PBS or Matrigel is injected subcutaneously into the flank of each mouse.

-

Monitoring and Grouping: Tumor growth is monitored with calipers. When tumors reach a volume of approximately 100-200 mm³, mice are randomized into treatment and control groups.

-

Drug Administration: this compound is formulated (e.g., in 0.5% carboxymethylcellulose) and administered daily via oral gavage at specified doses (e.g., 50, 100, 200 mg/kg). The control group receives the vehicle.

-

Efficacy Assessment: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised for ex vivo pharmacodynamic analysis (e.g., Western blot for acetylated histones).

-

Statistical Analysis: The anti-tumor effect is evaluated by comparing the mean tumor volumes between the treated and control groups. Tumor growth inhibition (TGI) is calculated.

Conclusion

This compound (MPT0E028) is a potent, orally active pan-HDAC inhibitor with a compelling preclinical profile. Its dual mechanism of inhibiting both HDAC enzymes and the Akt signaling pathway provides a strong rationale for its development as a cancer therapeutic. The extensive in vitro and in vivo data demonstrate significant anti-proliferative and pro-apoptotic activity across various cancer models. While detailed human pharmacokinetic data remains to be publicly disclosed, the preclinical evidence supports its potential as a valuable candidate for clinical investigation in oncology. This guide provides a foundational resource for scientists and researchers working to further elucidate the therapeutic potential of this compound.

References

- 1. Anticancer activity of MPT0E028, a novel potent histone deacetylase inhibitor, in human colorectal cancer HCT116 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel oral histone deacetylase inhibitor, MPT0E028, displays potent growth-inhibitory activity against human B-cell lymphoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

Target Identification and Validation of Imofinostat: A Technical Guide

Introduction

Imofinostat, also known as MPT0E028, is a novel, orally active pan-histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in a range of preclinical models. This technical guide provides an in-depth overview of the target identification and validation process for this compound, aimed at researchers, scientists, and drug development professionals. The document details the methodologies of key experiments, presents quantitative data in structured tables, and visualizes complex signaling pathways and experimental workflows.

Target Identification: Pinpointing the Molecular Interactome

The primary molecular targets of this compound were identified as histone deacetylases, a class of enzymes crucial in the epigenetic regulation of gene expression. The identification process for HDAC inhibitors like this compound typically involves a combination of computational modeling and biochemical screening, followed by proteomic approaches for unbiased target discovery within the cellular context.

Initial Target Identification through Biochemical Assays

Initial screening of this compound likely involved in vitro enzymatic assays against a panel of purified human recombinant HDAC isoforms. These assays measure the ability of the compound to inhibit the deacetylase activity of each HDAC enzyme.

Unbiased Target Identification using Affinity-Based Proteomics

To identify the full spectrum of protein targets within a complex biological system, affinity-based proteomic techniques are employed. This involves designing a chemical probe based on the this compound scaffold, which is then used to "pull down" interacting proteins from cell lysates.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

Target Validation: Confirming Biological Relevance

Following identification, the interaction between this compound and its putative targets, primarily HDACs, and the downstream biological consequences are rigorously validated through a series of in vitro and in vivo experiments.

Enzymatic Activity Assays

The inhibitory activity of this compound against specific HDAC isoforms is a key validation step. This is quantified by determining the half-maximal inhibitory concentration (IC50).

Table 1: Inhibitory Activity of this compound (MPT0E028) and SAHA against HDAC Isoforms [1][2]

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (µM) | HDAC4 IC50 (µM) |

| This compound | 53.0 | 106.2 | 29.5 | 2.5 | >10 |

| SAHA | Not specified | Not specified | Not specified | Not specified | Not specified |

SAHA (Vorinostat) is a known pan-HDAC inhibitor included for comparison.

Cellular Target Engagement and Downstream Effects

To confirm that this compound engages its targets within a cellular context, downstream molecular events are monitored. As HDACs regulate protein acetylation, an increase in the acetylation of known HDAC substrates, such as histone H3 and α-tubulin, is a key indicator of target engagement.

Experimental Protocol: Western Blotting for Acetylated Proteins

-

Cell Treatment: Treat cancer cell lines (e.g., HCT116) with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for acetylated-histone H3 and acetylated-α-tubulin, as well as total histone H3 and α-tubulin as loading controls.

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Impact on Cell Viability and Proliferation

A critical aspect of target validation for an anti-cancer agent is its ability to inhibit the growth and proliferation of cancer cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is a key metric.

Table 2: Anti-proliferative Activity of this compound (MPT0E028) in Cancer Cell Lines [2][3]

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon Cancer | 0.09 ± 0.004 |

| MDA-MB-231 | Breast Cancer | 0.19 ± 0.04 |

| NCI-ADR/RES | Ovarian Cancer | 0.14 ± 0.02 |

| Ramos | B-cell Lymphoma | 0.65 ± 0.1 |

| BJAB | B-cell Lymphoma | 1.45 ± 0.5 |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cell Viability [3]

-

Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of this compound concentrations for 48 hours.

-

Cell Fixation: Fix the cells with 10% trichloroacetic acid.

-

Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B in 1% acetic acid.

-

Solubilization and Absorbance Reading: Solubilize the bound dye and measure the absorbance to determine cell density.

Elucidation of Downstream Signaling Pathways

This compound's inhibition of HDACs leads to the modulation of key signaling pathways that control cell fate. The primary pathways affected are the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.

TGF-β Signaling Pathway

This compound has been shown to inhibit the TGF-β signaling pathway, which is often dysregulated in cancer and fibrosis.

MAPK Signaling Pathway

This compound also modulates the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis. It has been observed to inhibit the phosphorylation of key MAPK proteins JNK, p38, and ERK.

Experimental Protocol: Kinase Activity Assay

The activity of specific kinases like JNK, p38, and ERK can be measured using in vitro kinase assays.

-

Kinase Reaction: In a microplate, combine the specific kinase (e.g., recombinant JNK), its substrate (e.g., c-Jun), and ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

-

Incubation: Incubate the plate to allow the phosphorylation reaction to proceed.

-

Detection: Measure the amount of phosphorylated substrate using methods such as ELISA with a phospho-specific antibody or by detecting the consumption of ATP using a luminescence-based assay.

In Vivo Target Validation and Efficacy

The final stage of target validation involves assessing the efficacy of this compound in preclinical animal models of cancer.

Table 3: In Vivo Anti-tumor Efficacy of this compound (MPT0E028) [4]

| Animal Model | Cancer Type | Treatment | Outcome |

| Nude mice with HCT116 xenografts | Colon Cancer | 100-200 mg/kg, oral, daily | Significant tumor growth inhibition; complete tumor regression in some mice at 200 mg/kg. |

| Mice with Ramos xenografts | B-cell Lymphoma | 50-200 mg/kg, oral, daily | Prolonged survival rate. |

| Nude mice with BJAB xenografts | B-cell Lymphoma | 50-200 mg/kg, oral, daily | Significant suppression of tumor growth. |

Conclusion

The comprehensive target identification and validation process for this compound has robustly established it as a potent inhibitor of HDACs, particularly HDAC1, HDAC2, and HDAC6. This primary mechanism of action leads to the modulation of critical downstream signaling pathways, including the TGF-β and MAPK cascades, ultimately resulting in the inhibition of cancer cell proliferation and tumor growth in vivo. The detailed experimental methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a promising anti-cancer therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor, in Human Colorectal Cancer HCT116 Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor, in Human Colorectal Cancer HCT116 Cells In Vitro and In Vivo | PLOS One [journals.plos.org]

A Technical Guide to the Cellular Pathways Affected by Histone Deacetylase Inhibitor Treatment: A Focus on Vorinostat

Disclaimer: Information regarding a specific compound named "Imofinostat" is not available in the public domain. The following technical guide focuses on Vorinostat (suberoylanilide hydroxamic acid, SAHA), a well-characterized histone deacetylase (HDAC) inhibitor, as a representative example of this class of drugs. The cellular pathways and mechanisms described for Vorinostat are likely to be relevant for other HDAC inhibitors.

This guide provides an in-depth overview of the cellular pathways modulated by Vorinostat treatment, designed for researchers, scientists, and drug development professionals.

Introduction to Vorinostat and its Mechanism of Action

Vorinostat is a potent inhibitor of class I and II histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. By inhibiting HDACs, Vorinostat promotes histone acetylation, leading to a more open chromatin state and the altered expression of genes involved in various cellular processes, including cell cycle arrest, apoptosis, and differentiation.

Core Cellular Pathways Affected by Vorinostat

Vorinostat treatment impacts a multitude of signaling pathways within cancer cells. The primary pathways identified are the insulin-like growth factor (IGF) signaling pathway and the T-cell receptor (TCR) signaling pathway.

Insulin-Like Growth Factor (IGF) Signaling Pathway

Studies have demonstrated a significant interaction between Vorinostat and the IGF signaling pathway in endometrial cancer cells.[2] This pathway is crucial for cell growth, proliferation, and survival.

Key effects of Vorinostat on the IGF signaling pathway include: [2]

-

Increased IGF-IR Phosphorylation: Vorinostat treatment leads to an increase in the phosphorylation of the IGF-I receptor (IGF-IR).

-

Modulation of Downstream Effectors: It upregulates the expression of PTEN and p21 and downregulates p53 and cyclin D1 in certain cancer cell lines.

-

Induction of Apoptosis: Vorinostat induces apoptosis and can overcome the anti-apoptotic effects of IGF-I.

Below is a diagram illustrating the key points of Vorinostat's interaction with the IGF-IR signaling pathway.

T-Cell Receptor (TCR) Signaling Pathway

In cutaneous T-cell lymphoma (CTCL), Vorinostat has been shown to interfere with the TCR signaling pathway.[1] This pathway is central to T-cell activation and immune response.

Key effects of Vorinostat on the TCR signaling pathway include: [1]

-

Inhibition of Kinase Phosphorylation: Vorinostat inhibits the phosphorylation of key kinases in the TCR signaling cascade, such as ZAP70 and its downstream target AKT.

-

Synergy with PI3K Inhibitors: The drug shows synergistic effects when combined with phosphoinositide-3 kinase (PI3K) inhibitors.

The following diagram illustrates the workflow for analyzing the effect of Vorinostat on the TCR signaling pathway.

Quantitative Data on Vorinostat's Effects

The following tables summarize quantitative data from studies on Vorinostat.

Table 1: Effect of Vorinostat on Protein Expression and Modification in Endometrial Cancer Cells

| Cell Line | Protein/Modification | Effect of Vorinostat Treatment | Reference |

| Ishikawa | IGF-IR Phosphorylation | Increased | [2] |

| Ishikawa | pTEN Expression | Upregulated | [2] |

| Ishikawa | p21 Expression | Upregulated | [2] |

| Ishikawa | p53 Expression | Reduced | [2] |

| Ishikawa | Cyclin D1 Expression | Reduced | [2] |

| USPC-2 | IGF-IR Expression | Upregulated | [2] |

| USPC-2 | p21 Expression | Upregulated | [2] |

| USPC-2 | Total AKT Expression | Downregulated | [2] |

| USPC-2 | pTEN Expression | Downregulated | [2] |

| USPC-2 | Cyclin D1 Expression | Downregulated | [2] |

Table 2: Synergistic Effects of Vorinostat with PI3K Inhibitors in CTCL Cells

| Cell Line | Combination Agent | Combination Index (CI) | Effect | Reference |

| MyLa | PI-103 | < 1 | Synergy | [1] |

| SeAx | PI-103 | < 1 | Synergy | [1] |

| MyLa | IC87114 | < 1 | Synergy | [1] |

| SeAx | IC87114 | < 1 | Synergy | [1] |

A Combination Index (CI) of less than 1 indicates a synergistic effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Cell Culture and Drug Treatment

Human endometrioid (Ishikawa) and uterine serous papillary (USPC-2) endometrial cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments, cells are treated with Vorinostat (in DMSO) at specified concentrations and for various time points. Control cells are treated with an equivalent amount of DMSO.

Western Blot Analysis for Protein Expression and Phosphorylation

-

Cell Lysis: Treated and untreated cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., IGF-IR, p-IGF-IR, PTEN, p21, Cyclin D1, ZAP70, p-ZAP70, AKT, p-AKT).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.

Gene Expression Profiling (Microarray)

-

RNA Extraction: Total RNA is extracted from Vorinostat-treated and control cells using an RNA extraction kit.

-

RNA Quality Control: The integrity and concentration of the RNA are assessed.

-

Labeling and Hybridization: Labeled cRNA is synthesized and hybridized to a human genome microarray chip.

-

Scanning and Data Acquisition: The microarray chips are scanned to detect signal intensities.

-

Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes. Functional analysis of these genes can then reveal the cellular pathways affected.

Cell Viability Assay

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

-

Drug Treatment: Cells are treated with Vorinostat, a PI3K inhibitor, or a combination of both at various concentrations.

-

Viability Measurement: After the incubation period, cell viability is assessed by measuring intracellular ATP content using a commercial kit. Luminescence is read using a plate reader.

-

Synergy Analysis: The combination index (CI) is calculated using software like CalcuSyn to determine if the drug combination is synergistic, additive, or antagonistic.

The logical relationship for determining drug interaction is depicted below.

Conclusion

Vorinostat, as a representative HDAC inhibitor, exerts its anti-cancer effects by modulating multiple critical cellular pathways. Its ability to interact with the IGF and TCR signaling pathways highlights its potential in targeted cancer therapy, both as a monotherapy and in combination with other agents. The detailed experimental protocols provided herein offer a framework for further investigation into the complex mechanisms of action of HDAC inhibitors. Further research into compounds of this class is warranted to fully elucidate their therapeutic potential.

References

- 1. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Imofinostat (Hypothetical HDAC Inhibitor) in Xenograft Models

Application Notes and Protocols for the Laboratory Synthesis of Imofinostat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imofinostat (also known as MPT0E028) is a potent, orally bioavailable pan-histone deacetylase (HDAC) and Akt inhibitor with demonstrated anti-neoplastic activity.[1][2][3] This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound, intended for research purposes. The described synthetic route is based on peer-reviewed literature and offers a comprehensive guide for chemists and drug development professionals. Additionally, this document outlines the key signaling pathways affected by this compound and presents relevant quantitative data in a structured format.

Introduction

This compound, with the chemical name (E)-3-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-hydroxyprop-2-enamide, is a promising small molecule inhibitor targeting two critical pathways in cancer progression: histone deacetylation and the PI3K/Akt signaling cascade.[1][2][3] By inhibiting pan-HDACs, this compound leads to the accumulation of acetylated histones, resulting in chromatin remodeling and the expression of tumor suppressor genes.[3] Concurrently, its inhibition of Akt phosphorylation disrupts downstream signaling essential for tumor cell proliferation and survival.[2] These dual mechanisms of action make this compound a compound of significant interest for cancer research and drug development.

Synthesis of this compound (MPT0E028)